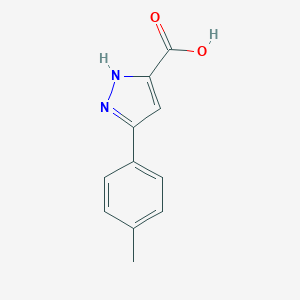

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTWUOQARPOYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355932 | |

| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890007-12-2 | |

| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization of the target compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substituent at the 3-position of the pyrazole ring, in this case, the 4-methylphenyl (or p-tolyl) group, can significantly influence the biological profile of the molecule. The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents.

Synthesis Pathway

The synthesis of this compound is achieved through a reliable three-step sequence, commencing with a Claisen condensation, followed by a cyclization reaction to form the pyrazole core, and culminating in the hydrolysis of the ester intermediate.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Materials:

-

4-Methylacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

A solution of 4-methylacetophenone and diethyl oxalate in anhydrous ethanol is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and washed with diethyl ether to remove unreacted starting materials.

-

The aqueous layer is acidified with 10% HCl to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield ethyl 2,4-dioxo-4-(p-tolyl)butanoate as a solid.

Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for 3-5 hours. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The crude product is purified by recrystallization from ethanol to afford ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.

Synthesis of this compound

Materials:

-

Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

-

Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.

-

The mixture is heated to reflux for 2-4 hours until the starting material is completely consumed (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

-

The solution is acidified with 10% HCl to precipitate the carboxylic acid.

-

The white precipitate is filtered, washed thoroughly with water, and dried to yield this compound.

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 252-258 °C | [1] |

Spectroscopic Data

¹H NMR (DMSO-d₆, predicted):

-

δ ~13.0-14.0 ppm (s, 1H, COOH): The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

-

δ ~12.5-13.5 ppm (s, 1H, NH): The pyrazole N-H proton will also appear as a broad singlet in the downfield region.

-

δ ~7.7-7.9 ppm (d, 2H, Ar-H): A doublet corresponding to the two aromatic protons ortho to the pyrazole ring.

-

δ ~7.2-7.4 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons meta to the pyrazole ring.

-

δ ~7.0-7.2 ppm (s, 1H, Pyrazole-H): A singlet for the proton at the C4 position of the pyrazole ring.

-

δ ~2.3-2.4 ppm (s, 3H, CH₃): A singlet for the methyl group protons on the phenyl ring.

¹³C NMR (DMSO-d₆, predicted):

-

δ ~162-165 ppm (C=O): The carbonyl carbon of the carboxylic acid.

-

δ ~145-150 ppm (Pyrazole C3): The carbon atom of the pyrazole ring attached to the tolyl group.

-

δ ~138-142 ppm (Pyrazole C5): The carbon atom of the pyrazole ring attached to the carboxylic acid group.

-

δ ~138-140 ppm (Aromatic C-CH₃): The quaternary carbon of the tolyl group attached to the methyl group.

-

δ ~129-130 ppm (Aromatic CH): The carbons of the tolyl group.

-

δ ~126-128 ppm (Aromatic C-pyrazole): The quaternary carbon of the tolyl group attached to the pyrazole ring.

-

δ ~105-110 ppm (Pyrazole C4): The CH carbon of the pyrazole ring.

-

δ ~21-22 ppm (CH₃): The methyl carbon of the tolyl group.

FT-IR (KBr, cm⁻¹, predicted):

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with N-H stretching.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

Mass Spectrometry (EI, predicted):

-

m/z 202 [M]⁺: Molecular ion peak.

-

m/z 185 [M-OH]⁺: Loss of a hydroxyl radical.

-

m/z 157 [M-COOH]⁺: Loss of the carboxylic acid group.

-

m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic of a tolyl group.

Experimental Workflow Visualization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of this compound. The provided experimental protocols are based on established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The characterization data, including physical properties and predicted spectroscopic features, will aid researchers in confirming the identity and purity of the synthesized compound. This versatile pyrazole derivative serves as a valuable starting material for the development of novel compounds with potential therapeutic applications.

References

The Rising Therapeutic Potential of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid have emerged as a promising class of therapeutic agents, exhibiting a diverse range of pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic aspects of these compounds, with a particular focus on their analgesic, anti-inflammatory, and anticancer properties. The information presented herein is curated to provide researchers and drug development professionals with a comprehensive understanding of the current landscape and future potential of this important chemical scaffold.

Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

A key synthetic route to obtaining the title compounds involves a multi-step process commencing with the reaction of p-methylacetophenone and diethyl oxalate. The resulting diketoester is then cyclized with benzylhydrazine hydrochloride to yield the pyrazole ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid, which can be further derivatized to amides and other analogues.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of p-methylacetophenone and diethyl oxalate is added dropwise with stirring while maintaining the temperature below 30°C. The reaction mixture is stirred for an additional 6 hours at room temperature and then allowed to stand overnight. The resulting sodium salt is filtered, washed with diethyl ether, and then dissolved in water. The solution is acidified with dilute sulfuric acid to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of Ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate

A mixture of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and benzylhydrazine hydrochloride in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole ester.

Step 3: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid

The ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 4 hours. The solvent is then evaporated under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The product is filtered, washed with water, and recrystallized from an appropriate solvent.

Step 4: Synthesis of Carboxamide and Phenolic Ester Derivatives

The synthesized 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride. The resulting acid chloride is then reacted with various substituted anilines or phenols in the presence of a base to yield the corresponding carboxamide or phenolic ester derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data on their analgesic, anti-inflammatory, and anticancer activities.

Analgesic Activity

The analgesic potential of these compounds has been evaluated using the p-benzoquinone-induced writhing test in mice. This model assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by the injection of an irritant.

Table 1: Analgesic Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| 7a | 100 | 72.3 |

| 7c | 100 | 65.8 |

| 7e | 100 | 68.4 |

| 7f | 100 | 71.1 |

| 7i | 100 | 57.9 |

| 8a | 100 | 81.6 |

| 8b | 100 | 76.3 |

| 8f | 100 | 60.5 |

| 8g | 100 | 63.2 |

| Aspirin | 100 | 55.3 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This assay measures the reduction in paw swelling after the injection of carrageenan, an inflammatory agent.

Table 2: Anti-inflammatory Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| 7a | 100 | 52.4 |

| 7c | 100 | 45.2 |

| 7e | 100 | 47.6 |

| 7f | 100 | 50.0 |

| 8a | 100 | 57.1 |

| 8b | 100 | 54.8 |

| Indomethacin | 10 | 42.9 |

Anticancer Activity

The in vitro anticancer activity of these derivatives was evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The results are presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity (IC50, µM) of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives

| Compound | HL-60 | HeLa | Raji | MCF-7 | MDA-MB-231 |

| 7a | 12.5 | 25.0 | 25.0 | 50.0 | >100 |

| 7d | 50.0 | >100 | >100 | >100 | >100 |

| 7j | 25.0 | 50.0 | 50.0 | >100 | >100 |

| 8a | 6.25 | 12.5 | 12.5 | 25.0 | 50.0 |

| 8b | 12.5 | 25.0 | 25.0 | 50.0 | >100 |

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key biological assays mentioned.

p-Benzoquinone-Induced Writhing Test (Analgesic Activity)

-

Animal Model: Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Mice are divided into control and test groups. The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle. A standard analgesic drug (e.g., aspirin) is used as a positive control.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), p-benzoquinone solution (0.02% in distilled water) is injected intraperitoneally at a volume of 0.1 mL/10 g of body weight.

-

Observation: Immediately after the injection of p-benzoquinone, the number of abdominal constrictions (writhes) is counted for a period of 20-30 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

-

Animal Model: Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are housed in standard laboratory conditions and fasted overnight before the experiment with free access to water.

-

Grouping and Administration: Rats are divided into control, test, and standard groups. The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

-

Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

MTT Assay (Anticancer Activity)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all derivatives are not fully elucidated, the biological activities of pyrazole derivatives often involve the modulation of key inflammatory and cell signaling pathways. For instance, the anti-inflammatory and analgesic effects are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins. The anticancer activity may involve various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent analgesic, anti-inflammatory, and anticancer activities. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

-

Mechanism of Action studies: To identify the specific molecular targets and signaling pathways involved in their biological effects.

-

In vivo efficacy and safety profiling: To evaluate the therapeutic potential of the most promising candidates in preclinical models.

-

Pharmacokinetic and ADME studies: To assess the drug-like properties of these derivatives.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

The 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold, a promising core structure for the development of novel therapeutic agents. This document details its synthesis, biological activities, and potential applications in drug discovery, with a focus on its anti-inflammatory and anticancer properties.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The this compound scaffold, in particular, has emerged as a versatile platform for the design of potent and selective modulators of various biological targets. Its structural features, including the customizable phenyl ring and the carboxylic acid moiety, allow for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction with hydrazine.

General Synthetic Scheme

Caption: General synthesis of the core scaffold.

Experimental Protocol: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

-

Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at room temperature. The reaction mixture is stirred for several hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified to precipitate the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate. The crude product is filtered, washed with water, and dried.

-

Step 2: Cyclization. The intermediate diketone is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added, followed by the addition of hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the product, ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried.

Experimental Protocol: Hydrolysis to this compound

-

The synthesized ethyl ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and maintained at this temperature for a few hours until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

-

The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The resulting white solid is filtered, washed thoroughly with cold water, and dried to yield this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential as both anti-inflammatory and anticancer agents. The biological activity is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings.

Anti-inflammatory Activity

The anti-inflammatory properties of this scaffold are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | R1 (at N1) | R2 (at C5) | Target | IC50 (µM) | Reference |

| A1 | H | -CONHNH2 | 5-LOX | 80 | [1][2] |

| A2 | Phenyl | -COOH | COX-2 | 0.02 | [3] |

| A3 | 4-fluorophenyl | -COOH | COX-2 | 0.02-0.05 | [3] |

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

Substitution at N1: The presence of a substituted phenyl ring at the N1 position of the pyrazole core is often associated with enhanced COX-2 inhibitory activity. Electron-withdrawing groups on this phenyl ring can further increase potency.

-

Carboxylic Acid Moiety at C5: The carboxylic acid group at the C5 position is a key pharmacophoric feature for COX inhibition, mimicking the carboxylic acid of arachidonic acid. Conversion to an amide or hydrazide can shift the activity towards LOX inhibition.

-

Substitution at C3: The 4-methylphenyl group at the C3 position contributes to the overall lipophilicity and can be modified to optimize binding to the target enzyme's active site.

Anticancer Activity

The anticancer potential of this scaffold is linked to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | R1 (at N1) | R3 (at C3) | Cell Line | IC50 (µM) | Reference |

| B1 | 1-(2-hydroxy-3-aroxypropyl) | Aryl | A549 (Lung) | 26 | [4] |

| B2 | 1-arylmethyl | Aryl | Various | 49.85 | [4] |

| B3 | 1H-indole | - | HepG2 (Liver) | 0.71 | [4] |

| B4 | 1,3-diphenyl | - | A375 (Melanoma) | 4.2 | [4] |

| B5 | - | 3,5-diphenyl | CFPAC-1 (Pancreatic) | 61.7 | [5] |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitution at N1: Large, aromatic substituents at the N1 position have been shown to be crucial for potent anticancer activity. These groups can engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins.

-

Substitution at C3: The nature of the aryl group at the C3 position significantly influences cytotoxicity. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties of the pyrazole core and affect target engagement.

-

Modifications at C5: Derivatization of the carboxylic acid at the C5 position into amides or hydrazides has yielded compounds with potent antiproliferative effects, suggesting that this position is amenable to extensive modification to explore different binding interactions.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles predicted spectroscopic data based on analogous structures, outlines a reliable synthetic protocol, and presents a relevant biological pathway to contextualize its potential applications. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole derivatives.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The compound this compound, featuring a tolyl substituent, is a promising candidate for further investigation and derivatization in drug discovery programs. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its development and application.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives. These tables provide an expected range and pattern for the key spectral features.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 13.0 - 14.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| NH | 12.0 - 13.0 | br s | - | Exchangeable with D₂O. |

| Ar-H (ortho to pyrazole) | 7.70 - 7.80 | d | ~8.0 | |

| Ar-H (meta to pyrazole) | 7.20 - 7.30 | d | ~8.0 | |

| Pyrazole C4-H | 7.00 - 7.10 | s | - | |

| CH₃ | 2.30 - 2.40 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160.0 - 165.0 |

| Pyrazole C5 | 145.0 - 150.0 |

| Pyrazole C3 | 140.0 - 145.0 |

| Ar-C (ipso, attached to pyrazole) | 138.0 - 142.0 |

| Ar-C (para, with CH₃) | 135.0 - 140.0 |

| Ar-CH (meta) | 129.0 - 130.0 |

| Ar-CH (ortho) | 125.0 - 127.0 |

| Pyrazole C4 | 105.0 - 110.0 |

| CH₃ | 20.0 - 22.0 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3200 - 2500 | Broad |

| N-H (Pyrazole) | 3100 - 3200 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=N (Pyrazole Ring) | 1580 - 1620 | Medium |

| C=C (Aromatic Ring) | 1450 - 1600 | Medium-Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 185 | [M - OH]⁺ |

| 157 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ (Tolylacetylene fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details a plausible synthetic route for this compound, adapted from established methods for the synthesis of analogous pyrazole carboxylic acids.[5][6]

Synthesis of this compound

The synthesis is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent oxidation.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at 0-5 °C with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone intermediate.

-

Filter, wash with water, and dry the solid product. Recrystallize from a suitable solvent like ethanol to obtain pure ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.

Step 2: Synthesis of this compound

-

Dissolve the chalcone intermediate in ethanol and add hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture and pour it into ice-cold water to precipitate the ethyl ester of the target compound.

-

Filter and wash the solid with water.

-

Hydrolyze the ester by refluxing with aqueous sodium hydroxide solution for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound.

-

Filter, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher field NMR spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR: The infrared spectrum should be recorded using a Fourier Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer.

Biological Context: Inhibition of the COX-2 Signaling Pathway

Many pyrazole-containing compounds, most notably Celecoxib, are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8] The COX-2 pathway is a critical mediator of inflammation and pain.[2][9] Understanding this pathway provides a biological rationale for the development of novel pyrazole-based anti-inflammatory agents.

The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate inflammatory responses, pain, and fever.[10][11] Selective inhibition of COX-2 by compounds such as this compound could potentially reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. The predicted spectral data offer a benchmark for experimental characterization, and the detailed synthetic protocol provides a clear pathway for its preparation. The contextualization within the COX-2 signaling pathway highlights a key area for the potential therapeutic application of this and related pyrazole derivatives. This information is intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 6. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

physical and chemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a versatile building block in medicinal chemistry and agrochemical research, showing promise as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides.[1] This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 890007-12-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 252-258 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Predicted Solubility | Low solubility in water; Soluble in organic solvents like DMSO and DMF. | Predicted |

| Predicted pKa | ~4-5 (carboxylic acid proton) | Predicted |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data (Predicted)

While dedicated experimental spectra for this compound are not widely published, spectroscopic data can be predicted based on its structure and data from analogous compounds.

2.1. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:

-

A singlet for the pyrazole C4-H proton around 7.0-7.5 ppm.

-

A doublet for the two aromatic protons ortho to the methyl group on the phenyl ring around 7.3-7.5 ppm.

-

A doublet for the two aromatic protons meta to the methyl group on the phenyl ring around 7.7-7.9 ppm.

-

A singlet for the methyl group protons at approximately 2.3-2.4 ppm.

-

A broad singlet for the carboxylic acid proton above 12 ppm.

-

A broad singlet for the pyrazole N-H proton, which may be exchangeable with D₂O.

2.2. ¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would feature signals for the eleven carbon atoms, including:

-

The carboxylic acid carbonyl carbon around 160-165 ppm.

-

Carbons of the pyrazole ring between 110-150 ppm.

-

Carbons of the 4-methylphenyl ring between 125-140 ppm.

-

The methyl group carbon around 20-25 ppm.

2.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid group around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the pyrazole ring around 3100-3300 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations from the aromatic and methyl groups around 2850-3100 cm⁻¹.

2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is the cyclocondensation of a β-ketoester with hydrazine. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Claisen Condensation)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 4'-methylacetophenone dropwise at room temperature.

-

Following the addition, add diethyl oxalate dropwise to the reaction mixture.

-

Stir the resulting mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Cyclocondensation)

-

Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole ester.

Step 3: Synthesis of this compound (Ester Hydrolysis)

-

Dissolve the purified ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the alcohol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

3.2. Characterization Methods

3.2.1. Melting Point Determination The melting point can be determined using a standard melting point apparatus.

3.2.2. High-Performance Liquid Chromatography (HPLC) Purity can be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

3.2.3. Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra can be recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

FTIR: The FTIR spectrum can be obtained using a KBr pellet method.

-

Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Reactivity and Stability

The pyrazole ring is generally stable to oxidation.[2] The carboxylic acid group can undergo typical reactions such as esterification and amidation. The N-H proton of the pyrazole ring can be alkylated or acylated under appropriate basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Caption: Key chemical reactions of the title compound.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, in particular, is a valuable intermediate for the synthesis of more complex bioactive molecules.[1]

5.1. Anti-inflammatory and Analgesic Potential

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a precursor for developing novel anti-inflammatory and analgesic agents.[1]

5.2. Agrochemical Applications

This pyrazole derivative has also shown potential in the development of herbicides and fungicides, contributing to crop protection.[1]

5.3. Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are crucial in inflammatory and cell signaling pathways. Further research is needed to determine the specific molecular targets of this compound and its derivatives.

Caption: Potential mechanism of action for the title compound.

Conclusion

This compound is a compound of significant interest with a wide array of potential applications in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers in these fields. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic and commercial potential.

References

The Structure-Activity Relationship of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid core. This scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating significant potential as both a potent anti-inflammatory agent and a herbicide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Core Biological Activities: Dual Potential in Inflammation and Agriculture

Analogs of this compound have primarily been investigated for two distinct biological activities:

-

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition: A significant body of research has focused on the development of diarylpyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. The 4-(4-methylphenyl) substituent on the pyrazole ring is a critical feature in several potent and selective COX-2 inhibitors, including the well-known anti-inflammatory drug Celecoxib.[1][2]

-

Herbicidal Activity via Protoporphyrinogen Oxidase (PPO) Inhibition: In the field of agrochemicals, pyrazole derivatives have been explored as inhibitors of protoporphyrinogen oxidase (PPO). This enzyme is essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid cell death and herbicidal effects.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of structural modifications on their biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

The data presented below is based on the seminal work that led to the discovery of Celecoxib, a selective COX-2 inhibitor. The core structure is a 1,5-diarylpyrazole, which is a tautomeric form of the 3,5-diarylpyrazole scaffold. For the purpose of this guide, the structure has been oriented to align with the user's query, with the 4-methylphenyl group at the 3-position of the pyrazole ring.

Table 1: SAR of 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole Analogs as COX-2 Inhibitors [1][2]

| Compound ID | R1 (at C5) | R2 (on Phenyl at N1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | -H | -SO2NH2 | >100 | 0.34 | >294 |

| 1b | -CF3 | -SO2NH2 | 15 | 0.04 | 375 |

| 1c | -CF3 | -SO2Me | 50 | 0.08 | 625 |

| 1d | -Br | -SO2NH2 | 2.7 | 0.05 | 54 |

| 1e | -Cl | -SO2NH2 | 1.8 | 0.03 | 60 |

| Celecoxib (1b) | -CF3 | -SO2NH2 | 15 | 0.04 | 375 |

SAR Summary for COX-2 Inhibition:

-

Substitution at C5: The presence of a small, electron-withdrawing group at the 5-position of the pyrazole ring, such as a trifluoromethyl (-CF3) group, is crucial for high COX-2 inhibitory potency and selectivity.

-

Substitution on the N1-Phenyl Ring: A sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is essential for potent and selective COX-2 inhibition. This group is thought to interact with a specific side pocket in the COX-2 enzyme active site.[1][2]

-

The 3-(4-Methylphenyl) Group: The tolyl group at the 3-position appears to be well-tolerated and contributes to the overall binding affinity of the molecule within the COX-2 active site.

Herbicidal Activity: PPO Inhibition

General SAR for Pyrazole-based PPO Inhibitors:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence herbicidal activity. Electron-withdrawing groups are often favored.

-

Aryl Substituents: The substitution pattern on the aryl rings is critical. Halogen substituents on the phenyl rings often enhance herbicidal potency.

-

Carboxylic Acid/Ester Moiety: The carboxylic acid or its ester form at the 5-position is a common feature in many PPO-inhibiting herbicides and is important for binding to the enzyme's active site.

Experimental Protocols

Synthesis of 3-(4-Methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib Analog)

This protocol is adapted from the synthesis of Celecoxib and related analogs.[1][2]

General Procedure:

-

Condensation to form the diketone: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to yield the corresponding 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione).

-

Cyclization with hydrazine: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) under reflux to yield the pyrazole core. The reaction typically proceeds via a condensation-cyclization mechanism.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the final 3-(4-methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole.

Experimental Workflow:

Caption: Synthetic route for a Celecoxib analog.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[1][2]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Arachidonic acid (substrate).

-

Test compounds dissolved in DMSO.

-

A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA or radioimmunoassay).

-

96-well plates.

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer and the diluted enzyme. b. Add the diluted test compound or vehicle (DMSO) to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid).

-

Quantification of PGE2: Measure the amount of PGE2 produced in each well using a validated method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of the this compound analogs are primarily mediated through the inhibition of the COX-2 enzyme. The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

Caption: The Cyclooxygenase (COX) signaling pathway.

Protoporphyrinogen Oxidase (PPO) Signaling Pathway in Plants

The herbicidal activity of certain pyrazole derivatives is attributed to the inhibition of the PPO enzyme in the tetrapyrrole biosynthesis pathway in plants. This pathway is essential for the production of chlorophyll and heme.

Caption: The Protoporphyrinogen Oxidase (PPO) pathway in plants.

Conclusion

The this compound scaffold represents a versatile and highly valuable core for the development of both anti-inflammatory drugs and herbicides. The structure-activity relationship studies have clearly demonstrated that specific substitutions on the pyrazole ring and its aryl appendages are critical for achieving high potency and selectivity for their respective targets, COX-2 and PPO. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising class of compounds, enabling the design and synthesis of novel analogs with enhanced efficacy and safety profiles.

References

The Core Mechanism of Action of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, also known as 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound belonging to the pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. Pyrazole derivatives have been extensively investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its established role as a carbonic anhydrase inhibitor and exploring other potential mechanisms implicated by the activities of its close structural analogs.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary and most clearly elucidated mechanism of action for this compound is its selective inhibition of specific isoforms of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).

Signaling Pathway Diagram: Carbonic Anhydrase Catalyzed Reaction

Caption: Inhibition of the carbonic anhydrase-catalyzed hydration of carbon dioxide.

Studies have demonstrated that this compound is a potent inhibitor of the tumor-associated human carbonic anhydrase isoforms IX and XII, while showing weaker inhibition against the ubiquitous cytosolic isoforms CA I and II. This selectivity is crucial for potential therapeutic applications, as CA IX and XII are overexpressed in many types of hypoxic tumors and are involved in pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized in the table below.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) in µM |

| This compound | hCA I | > 50 |

| hCA II | 48.3 | |

| hCA IX | 4.7 | |

| hCA XII | 4.2 |

Data sourced from a study on 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against different carbonic anhydrase isoforms.

Methodology: A stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (test compound)

-

HEPES buffer (pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the test compound in appropriate solvents.

-

Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer and the test compound at various concentrations. The other syringe contains the CO₂-saturated water and the pH indicator.

-

Reaction Initiation: The two solutions are rapidly mixed, initiating the hydration of CO₂ catalyzed by the CA enzyme.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Plausible Mechanisms of Action: Insights from Structural Analogs

While carbonic anhydrase inhibition is a well-defined mechanism for this compound, the broader pyrazole scaffold is associated with other significant biological activities, particularly in the realms of inflammation and cancer. The following sections detail plausible mechanisms of action based on studies of structurally related pyrazole derivatives. It is important to note that these activities have not been definitively confirmed for this compound itself but represent strong possibilities based on the shared chemical architecture.

Anti-Inflammatory Activity

Potential Signaling Pathway Diagram: Inhibition of Prostaglandin Biosynthesis

Caption: Potential inhibition of COX-2 by pyrazole derivatives.

Many pyrazole-containing compounds are known to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Objective: To determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Methodology: A common method is the colorimetric or fluorometric measurement of prostaglandin production.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Test compound (e.g., a pyrazole derivative)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric or fluorometric probe

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, test compound, arachidonic acid, and other reagents in an appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the enzyme, cofactor, and the test compound at various concentrations.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a specific incubation period, add the probe. The intensity of the color or fluorescence is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer activities in various cancer cell lines. The proposed mechanisms underlying this cytotoxicity include the induction of apoptosis and cell cycle arrest.

Logical Relationship Diagram: Proposed Anticancer Mechanisms

potential therapeutic targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While the compound itself is not typically the active pharmaceutical ingredient, its structural motif is integral to the synthesis of a variety of derivatives with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, primarily targeting enzymes and receptors involved in inflammation and cancer signaling pathways. This guide provides a detailed overview of the key therapeutic targets of molecules derived from this pyrazole carboxylic acid, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Key Therapeutic Targets and Mechanisms of Action

Research has predominantly focused on the derivatization of the carboxylic acid group to produce amides and other analogues. These modifications have yielded potent inhibitors of several key enzymes, most notably Cyclooxygenase-2 (COX-2) and Tyrosine Kinases.

Cyclooxygenase-2 (COX-2)

A primary and well-established target for derivatives of this compound is the COX-2 enzyme. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-phenylsulfonamide derivatives | N-(4-Sulfamoylphenyl) derivative | COX-2 | 0.25 | >400 | |

| N-Aryl amide derivatives | N-(4-Methoxyphenyl) amide | COX-2 | 0.52 | 192 | |

| Celecoxib Analogue | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 0.005 | >1000 |

A common method to determine the COX-inhibitory activity and selectivity of these compounds is the in vitro enzyme immunoassay (EIA).

-

Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation : The test compound (at various concentrations) is pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination : The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C and then terminated by the addition of a strong acid (e.g., HCl).

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay kit.

-

Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.

Tyrosine Kinases

Certain amide derivatives of this compound have shown inhibitory activity against various tyrosine kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development.

| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) | Reference |

| Pyrazole-amide conjugates | N-(3-chloro-4-fluorophenyl) derivative | VEGFR-2 | 80 | |

| Pyrazole-urea hybrids | 1-(4-chlorophenyl)-3-(...) derivative | c-Met | 150 | |

| Fused Pyrazole Systems | Pyrrolo[3,2-d]pyrazole derivative | Src | 45 |

The LanthaScreen™ Eu Kinase Binding Assay is a high-throughput method used to measure inhibitor binding to the ATP site of a kinase.

-

Reagents : The assay uses a europium (Eu)-labeled anti-tag antibody, a biotinylated kinase, and a fluorescent ATP-competitive tracer (kinase inhibitor).

-

Assay Principle : In the absence of a test compound, the tracer binds to the kinase, bringing the Eu-labeled antibody and the tracer into close proximity. Excitation of the europium results in Förster Resonance Energy Transfer (FRET) to the tracer, which then emits light at a specific wavelength.

-

Inhibition : A test compound that binds to the kinase's ATP site displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

-

Procedure :

-

The test compound is serially diluted in a buffer solution.

-

The kinase, Eu-labeled antibody, and tracer are added to the wells of a microplate.

-

The test compound dilutions are added to the wells.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

-

Detection : The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Data Analysis : The decrease in the FRET signal is proportional to the binding of the test compound. IC50 values are determined by plotting the assay signal against the compound concentration.

Caption: A generalized workflow for determining kinase inhibition using a TR-FRET assay.

Conclusion

This compound is a valuable starting material for the development of potent and selective inhibitors of key therapeutic targets. Its derivatives have demonstrated significant activity against COX-2, an important mediator of inflammation, and various tyrosine kinases implicated in cancer progression. The pyrazole scaffold provides a rigid and versatile framework that can be chemically modified to optimize binding affinity and selectivity for these targets. Further exploration of this chemical space is likely to yield novel drug candidates for the treatment of inflammatory disorders and neoplastic diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of drugs based on this privileged scaffold.

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole-Based Bioactive Molecules

For Immediate Release

In the dynamic landscape of medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and mechanisms of action of recently discovered pyrazole-based bioactive molecules. This document provides a granular look at the experimental protocols and quantitative data that underscore the potential of these compounds, particularly in the realm of oncology.

Core Synthesis and Biological Evaluation

The structural versatility of the pyrazole ring allows for a multitude of chemical modifications, leading to a diverse array of bioactive compounds.[1][2][3] The synthesis of these molecules often involves established chemical reactions, tailored to introduce specific functional groups that enhance their therapeutic properties. A significant focus of recent research has been on the development of pyrazole derivatives as potent inhibitors of key signaling pathways implicated in cancer progression.[4][5][6][7][8]

Table 1: Cytotoxicity of Novel Pyrazole Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | K562 (Leukemia) | 0.021 | [9] |

| A549 (Lung) | 0.69 | [9] | |

| 6b | HNO-97 (Oral) | 10 | [1] |

| 6d | HNO-97 (Oral) | 10.56 | [1] |

| C5 | MCF-7 (Breast) | 0.08 | [10] |

| Compound 2 | MCF-7 (Breast) | 6.57 | [5] |

| HepG2 (Liver) | 8.86 | [5] | |

| Compound 8 | MCF-7 (Breast) | 8.08 | [5] |

| Compound 3i | PC-3 (Prostate) | 1.24 | [7][11] |

| Compound 12d | A2780 (Ovarian) | Not specified, but active | [12] |

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| C5 | EGFR | 0.07 | [10] |

| Compound 3 | EGFR (wild-type) | 0.06 | [8] |

| Compound 9 | VEGFR-2 | 0.22 | [8] |

| Compound 3i | VEGFR-2 | 0.00893 | [7][11] |

| Compound 6b | VEGFR-2 | 0.2 | [6] |

| Compound 6b | CDK-2 | 0.458 | [6] |

| 5b | Tubulin Polymerization | 7.30 | [9] |

Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (A Key Intermediate)

This protocol describes the Vilsmeier-Haack reaction for the synthesis of a common pyrazole aldehyde intermediate.[2]

-

Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.

-

Reaction with Phenylhydrazone: To the prepared Vilsmeier-Haack reagent, add a solution of acetophenone phenylhydrazone (1 mmol) in DMF (5 mL) dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the cooled reaction mixture into crushed ice with constant stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][13]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37 °C.[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4][14][15][16][17]

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[4][15]

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.[4]

-

Compound Addition: Add the test pyrazole compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[4]

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[4]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[4][18]

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.[4][15]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the intricate processes involved in the discovery and mechanism of action of these novel pyrazole-based molecules, the following diagrams have been generated using the DOT language.

Conclusion

The exploration of novel pyrazole-based bioactive molecules represents a highly promising frontier in drug discovery. The inherent versatility of the pyrazole scaffold, coupled with rational drug design strategies, has led to the identification of potent inhibitors of critical cellular pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to build upon these findings and accelerate the development of the next generation of pyrazole-based therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 18. promega.com [promega.com]

In Silico Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Modeling Interactions with Cyclooxygenase-2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the interactions of the compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with a key biological target. Drawing upon the known anti-inflammatory properties of many pyrazole derivatives, this document outlines a virtual screening and molecular dynamics simulation study targeting Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.

Introduction to this compound and its Therapeutic Potential